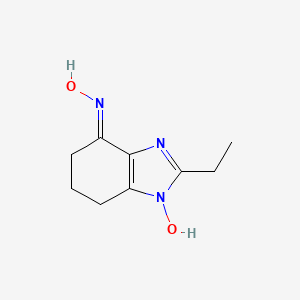![molecular formula C13H15NO5 B5284742 3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B5284742.png)
3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID is an organic compound with the molecular formula C14H17NO5S It is a derivative of propanoic acid, featuring an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-aminobenzoate with propanoic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and catalysts, along with rigorous purification techniques, would be essential to meet the required standards for commercial applications.
化学反応の分析
Types of Reactions
3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
- 3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID
- 3-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID
- 3-{[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID
Uniqueness
3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The position of the ethoxycarbonyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.
特性
IUPAC Name |
4-(3-ethoxycarbonylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-19-13(18)9-4-3-5-10(8-9)14-11(15)6-7-12(16)17/h3-5,8H,2,6-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUIKJLETKMPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B5284665.png)
![3-{2-[(3-hydroxypropyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5284666.png)
![N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5284674.png)
![N-[2-(isopropylthio)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5284679.png)
![5-[(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)methyl]-2-furoic acid](/img/structure/B5284680.png)
![ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(4-nitroanilino)carbonimidoyl]thiophene-3-carboxylate](/img/structure/B5284681.png)
![methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate](/img/structure/B5284683.png)
![N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5284691.png)
![N-[2-methoxy-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B5284696.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5284708.png)
![3-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5284716.png)
![3-{[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5284723.png)
![1-ethyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-one](/img/structure/B5284748.png)
